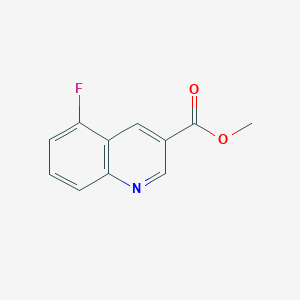
Methyl 5-Fluoroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-Fluoroquinoline-3-carboxylate is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Fluoroquinoline-3-carboxylate typically involves the Friedländer reaction, which is a well-known method for constructing quinoline derivatives. This reaction involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality . The reaction is usually carried out under reflux conditions in an alcoholic solution or an organic solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-Fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities .
Scientific Research Applications
Methyl 5-Fluoroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antiviral properties.
Medicine: Fluorinated quinolines, including this compound, are investigated for their potential use as anticancer agents and enzyme inhibitors.
Industry: The compound is used in the development of new materials and as a building block for various chemical processes
Mechanism of Action
The mechanism of action of Methyl 5-Fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. Fluorinated quinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in bacterial cell death . The compound’s unique structure allows it to penetrate cell membranes effectively and exert its antibacterial effects .
Comparison with Similar Compounds
- Norfloxacin
- Ciprofloxacin
- Ofloxacin
- Nalidixic Acid
Comparison: Methyl 5-Fluoroquinoline-3-carboxylate is unique due to its specific substitution pattern, which can result in different biological activities compared to other fluoroquinolones. For example, the presence of the methyl ester group can influence its pharmacokinetic properties and enhance its ability to interact with specific molecular targets .
Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
methyl 5-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)7-5-8-9(12)3-2-4-10(8)13-6-7/h2-6H,1H3 |
InChI Key |
NEKHLFFCQWXKEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2F)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


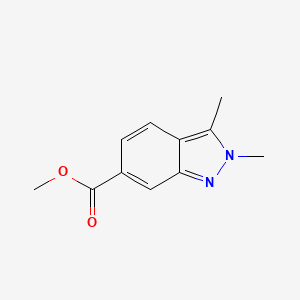
![(2E)-5-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11717424.png)
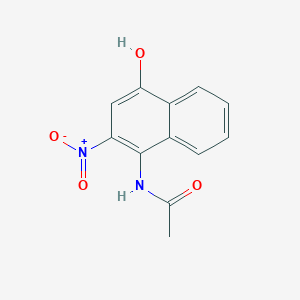

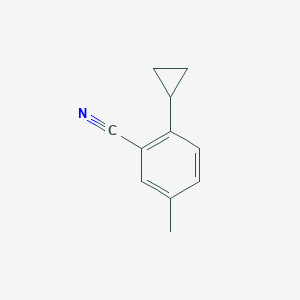
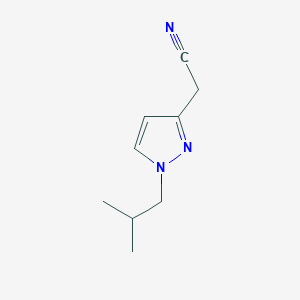
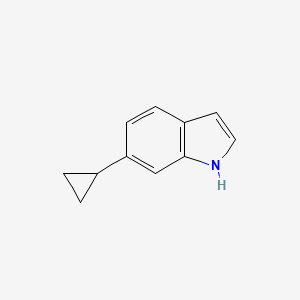
![1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone](/img/structure/B11717441.png)
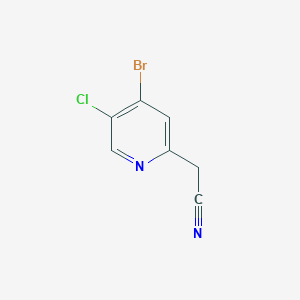
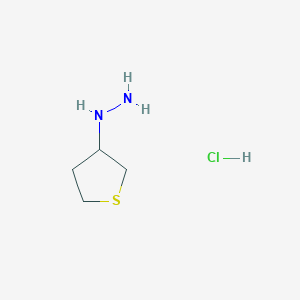
![2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid](/img/structure/B11717451.png)
![1-methyl-2-[(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B11717468.png)
![4,10,16-Tris[(4-methylphenyl)sulfonyl]-1,7,13-trioxa-4,10,16-triazacyclooctadecane](/img/structure/B11717469.png)

